molecular formula C16H21ClIN3O4S B608373 K-Ras(G12C)-Inhibitor 9

K-Ras(G12C)-Inhibitor 9

Katalognummer: B608373
Molekulargewicht: 513.8 g/mol
InChI-Schlüssel: ZGUSBCDCZNBNQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

K-Ras(G12C)-Inhibitor 9 ist ein kleines Molekül, das speziell die K-Ras(G12C)-Mutation, einen häufigen onkogenen Treiber bei verschiedenen Krebsarten, insbesondere nicht-kleinzelligem Lungenkrebs (NSCLC), anspricht. Diese Verbindung ist ein irreversibler, allosterischer Inhibitor, der an den mutierten Cysteinrest im K-Ras-Protein bindet, wodurch seine Aktivität gehemmt und nachgeschaltete Signalwege blockiert werden, die die Proliferation von Krebszellen fördern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließende Kupplungsreaktion. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Kern-Gerüsts, gefolgt von Modifikationen der funktionellen Gruppen, um die notwendigen chemischen Einheiten einzuführen. Häufige Reaktionsbedingungen umfassen die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthese auf eine größere Produktionsmenge, wobei die Qualität und Konsistenz der Verbindung erhalten bleiben. Dieser Prozess umfasst oft die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um sicherzustellen, dass die Verbindung die regulatorischen Standards für den pharmazeutischen Einsatz erfüllt .

Wirkmechanismus

Target of Action

The primary target of K-Ras(G12C) inhibitor 9 is the K-Ras protein , specifically the G12C mutation . K-Ras is a small GTPase and is among the most commonly mutated oncogenes in cancer . The G12C mutation is particularly prevalent in non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

K-Ras(G12C) inhibitors, including inhibitor 9, preferentially bind to the GDP-bound conformation of the K-Ras protein . This binding blocks the exchange with GTP, thus preventing the activation of the signaling cascade . The inhibitors are covalent, meaning they form a strong bond with the mutant protein, locking it in an inactive state .

Biochemical Pathways

The action of K-Ras(G12C) inhibitors affects several biochemical pathways. The primary pathway is the RAS/MAPK pathway , which is involved in cell proliferation and survival . By inhibiting the G12C mutation, these inhibitors disrupt this pathway, leading to a reduction in oncogenic signaling . Resistance to these inhibitors can arise through various mechanisms, including reactivation of the same signaling or via alternative pathways .

Pharmacokinetics

The pharmacokinetics of K-Ras(G12C) inhibitors like inhibitor 9 involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug. For example, GEC255, a novel KRAS G12C inhibitor, showed a linear increase in AUC exposure and Cmax with increasing doses . The Tmax was 2-4 hours in all dosing groups, and Ctrough within the 24-hour period was higher than pERK IC90 even in low dose group .

Result of Action

The result of the action of K-Ras(G12C) inhibitors is a decrease in the proliferation of cancer cells. This is achieved by locking the K-Ras protein in an inactive state, thus preventing it from promoting cell proliferation . Resistance to these inhibitors can develop through various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant k-ras .

Action Environment

The action, efficacy, and stability of K-Ras(G12C) inhibitors can be influenced by various environmental factors. These include the tumor microenvironment, which can impact drug response . For example, immune checkpoints, which are modulators of immune activation, can destroy anti-tumor immunity and thus influence the effectiveness of these inhibitors . Understanding these environmental influences is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .

Biochemische Analyse

Biochemical Properties

K-Ras(G12C) Inhibitor 9 preferentially binds to the GDP-bound conformation of RAS, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . It interacts with the mutant cysteine-12 residue, disrupting signaling by this long-“undruggable” target . The inhibitor forms a covalent bond with the mutant cysteine, exploiting its strong nucleophilicity .

Cellular Effects

K-Ras(G12C) Inhibitor 9 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses ERK and AKT signaling pathways, which are crucial for cell proliferation and survival . Resistance to K-Ras(G12C) Inhibitor 9 therapy can occur due to intrinsic or acquired resistance mechanisms at the cellular, molecular, and genetic levels .

Molecular Mechanism

The molecular mechanism of K-Ras(G12C) Inhibitor 9 involves binding to the GDP-bound state of KRAS(G12C), exploiting the strong nucleophilicity of the acquired cysteine . This binding prevents the exchange of GDP for GTP, thereby inhibiting the activation of the signaling cascade . This mechanism effectively locks the KRAS G12C protein in an inactive state .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of K-Ras(G12C) Inhibitor 9 can change. For instance, resistance to the inhibitor can develop over time due to various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant KRAS

Dosage Effects in Animal Models

The effects of K-Ras(G12C) Inhibitor 9 can vary with different dosages in animal models. For example, in a study using a KRAS G12C knock-in mouse model of NSCLC, K-Ras(G12C) Inhibitor 9 showed comparable efficacy to sotorasib in driving tumor regression

Metabolic Pathways

K-Ras(G12C) Inhibitor 9 is involved in the MAP kinase pathway, PI3K-AKT-mTOR pathway, and the tumour invasion and metastasis-inducing protein 1 (TIAM1-RAC) and RAS-related protein (RAL) pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

It is known to bind to the GDP-bound state of KRAS(G12C), which is typically localized to the cell membrane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras(G12C) inhibitor 9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary chemical moieties. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of K-Ras(G12C) inhibitor 9 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the compound meets regulatory standards for pharmaceutical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

K-Ras(G12C)-Inhibitor 9 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren wie Palladium und Basen wie Triethylamin. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und inerte Atmosphären, um den Abbau zu verhindern .

Hauptprodukte

Das Hauptprodukt der Reaktion zwischen this compound und dem K-Ras-Protein ist ein kovalent modifiziertes K-Ras-Protein, das inaktiv wird und das Wachstum von Krebszellen nicht mehr fördern kann .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem er kovalent an den Cysteinrest an Position 12 des K-Ras-Proteins bindet. Diese Bindung erfolgt in der Switch-II-Tasche des Proteins, die für seine Aktivität entscheidend ist. Durch die Bildung einer kovalenten Bindung blockiert der Inhibitor das K-Ras-Protein in einem inaktiven Zustand, verhindert seine Interaktion mit nachgeschalteten Effektoren und stoppt die Signalwege, die die Proliferation von Krebszellen antreiben . Das primäre molekulare Ziel von this compound ist das K-Ras(G12C)-Mutantenprotein, und der beteiligte Schlüsselweg ist der MAPK/ERK-Signalweg .

Biologische Aktivität

K-Ras(G12C) inhibitor 9 is a notable compound in the ongoing battle against cancers driven by the K-Ras G12C mutation, particularly non-small cell lung cancer (NSCLC). This compound acts as an allosteric inhibitor, targeting the mutated form of the K-Ras protein, which is implicated in various malignancies. The biological activity of K-Ras(G12C) inhibitor 9 has been investigated through various studies, revealing its mechanisms of action, efficacy, and potential resistance pathways.

K-Ras(G12C) inhibitor 9 binds covalently to the cysteine residue at position 12 of the K-Ras protein, stabilizing it in an inactive GDP-bound state. This action effectively inhibits nucleotide exchange and prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The binding occurs in an allosteric site adjacent to the switch II region of the protein, which is crucial for its functional activity.

Key Mechanistic Insights

  • Covalent Binding : The inhibitor forms a stable bond with the G12C mutant, locking it in an inactive conformation.
  • Inhibition of Nucleotide Exchange : By preventing the conversion of GDP to GTP, K-Ras(G12C) inhibitor 9 disrupts RAS-effector interactions essential for oncogenic signaling.
  • Impact on Signaling Pathways : Studies have shown that treatment with this inhibitor leads to decreased phosphorylation of ERK1/2 and other downstream targets such as S6 and AKT, indicating effective blockade of RAS-mediated signaling pathways .

In Vitro Studies

In vitro experiments have demonstrated that K-Ras(G12C) inhibitor 9 exhibits potent antiproliferative activity against cancer cell lines harboring the G12C mutation. For example, in assays using NCI-H2228 cells (which express wild-type KRAS), significant reductions in cell viability were observed following treatment with this compound over a 72-hour period .

In Vivo Efficacy

The efficacy of K-Ras(G12C) inhibitor 9 has also been evaluated in xenograft models. In studies where this inhibitor was administered to mice with KRAS G12C-bearing tumors, a notable reduction in tumor size was recorded, supporting its potential for clinical application .

Comparative Efficacy

A comparative analysis with other KRAS G12C inhibitors such as AMG-510 and MRTX849 shows that while all these compounds share similar mechanisms, their pharmacokinetic profiles and potency can vary significantly. For instance:

CompoundMechanismEfficacy (In Vivo)Half-Life (h)Oral Bioavailability (%)
K-Ras(G12C) Inhibitor 9Allosteric InhibitionSignificant Tumor ReductionTBDTBD
AMG-510Covalent BindingTumor Regression25>60
MRTX849Covalent BindingTumor Regression25TBD

Resistance Mechanisms

Despite the promising activity of K-Ras(G12C) inhibitor 9, resistance mechanisms have emerged that limit its long-term efficacy. Research indicates several adaptive responses that cancer cells may employ:

  • Activation of Upstream Signaling : Receptor tyrosine kinases (RTKs) can be upregulated, leading to reactivation of RAS signaling pathways even in the presence of inhibitors .
  • Mutational Changes : Secondary mutations within the KRAS gene or alterations in other components of the signaling pathway can confer resistance to treatment.
  • Compensatory Pathways : Activation of alternative pathways such as PI3K/AKT or MEK may allow cancer cells to bypass RAS inhibition entirely.

Case Studies and Clinical Implications

Clinical trials have begun to explore combinations of K-Ras(G12C) inhibitors like K-Ras(G12C) inhibitor 9 with other targeted therapies or immunotherapies. For example:

  • Combination Therapy with MEK Inhibitors : Trials combining K-Ras(G12C) inhibitors with MEK inhibitors have shown enhanced antitumor activity compared to monotherapy .
  • Immunotherapy Synergy : Studies indicate that combining KRAS inhibitors with PD-1 inhibitors may yield improved outcomes in patients with KRAS G12C mutations .

Eigenschaften

IUPAC Name

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUSBCDCZNBNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClIN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.